![molecular formula C16H15N3O2S2 B14474566 Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- CAS No. 66121-83-3](/img/structure/B14474566.png)
Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. The presence of the thiazole ring and the methylphenyl group in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- involves several steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This reaction forms the thiazole ring, which is then coupled with the benzenesulfonamide moiety. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme inhibition, particularly carbonic anhydrase enzymes.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The primary mechanism of action of benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- involves the inhibition of carbonic anhydrase enzymes. By binding to the active site of these enzymes, it prevents the conversion of carbon dioxide to bicarbonate, disrupting cellular pH regulation. This inhibition is particularly effective against carbonic anhydrase IX, which is overexpressed in hypoxic tumor cells, leading to reduced tumor growth and increased apoptosis .
Comparación Con Compuestos Similares
Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- can be compared with other benzenesulfonamide derivatives, such as:
4-Methylbenzenesulfonamide: Lacks the thiazole ring and has different biological activities.
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide: Contains an amino group and a methoxyphenyl group, leading to different enzyme inhibition profiles.
4-Methyl-N-(phenylcarbamoyl)benzenesulfonamide: Has a phenylcarbamoyl group, which alters its chemical reactivity and biological properties. The uniqueness of benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]- lies in its thiazole ring and methylphenyl group, which contribute to its potent enzyme inhibition and potential therapeutic applications.
Propiedades
Número CAS |
66121-83-3 |
|---|---|
Fórmula molecular |
C16H15N3O2S2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-2-4-12(5-3-11)15-10-22-16(19-15)18-13-6-8-14(9-7-13)23(17,20)21/h2-10H,1H3,(H,18,19)(H2,17,20,21) |
Clave InChI |
VLPSIAJKWCMGRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


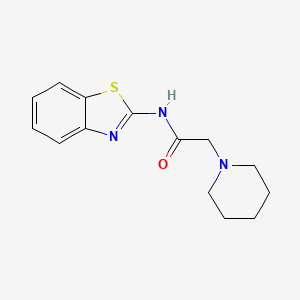

![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14474523.png)
![Bis[(oxiran-2-yl)methyl] 2,2'-oxydibenzoate](/img/structure/B14474527.png)
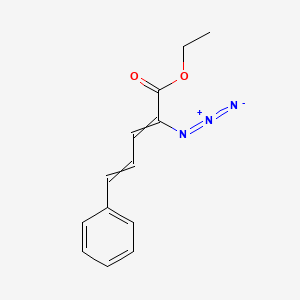
![4-[2-(4-Bromophenyl)-2-oxoethyl]-1H-imidazole-2,5-dione](/img/structure/B14474532.png)
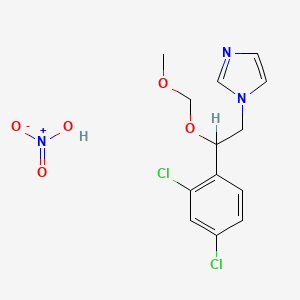
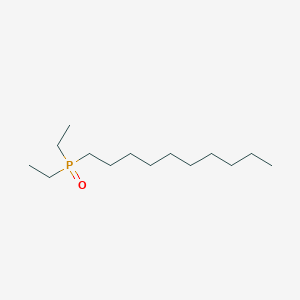
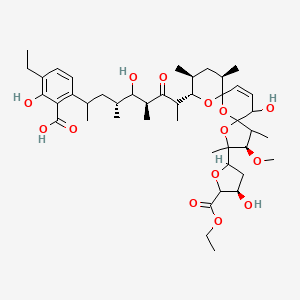
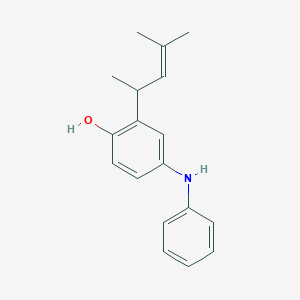
![(Butane-1,4-diyl)bis[cyclohexyl(phenyl)phosphane]](/img/structure/B14474557.png)

![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
